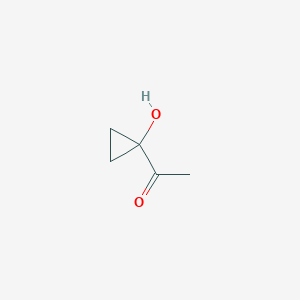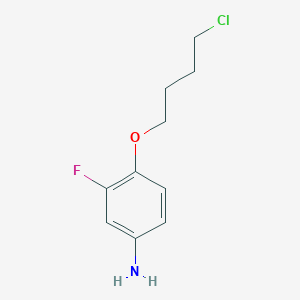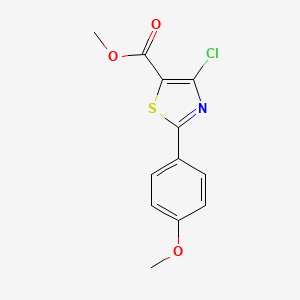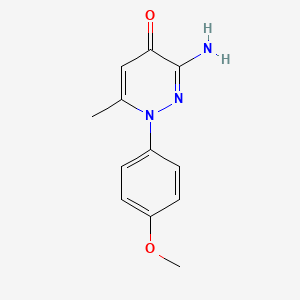
4-Fluoro-4-(4-methyl-1,2,4-triazol-3-yl)piperidine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-4-(4-methyl-1,2,4-triazol-3-yl)piperidine;dihydrochloride is a compound that belongs to the class of heterocyclic organic compounds. It features a piperidine ring substituted with a fluoro group and a triazole ring. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-4-(4-methyl-1,2,4-triazol-3-yl)piperidine typically involves multi-step reactions. One common approach is the reaction of 4-fluoropiperidine with 4-methyl-1,2,4-triazole under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the dihydrochloride salt form.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-4-(4-methyl-1,2,4-triazol-3-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium azide (NaN₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
4-Fluoro-4-(4-methyl-1,2,4-triazol-3-yl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Fluoro-4-(4-methyl-1,2,4-triazol-3-yl)piperidine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The fluoro group may enhance the compound’s binding affinity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-4-(4-methyl-1,2,4-triazol-3-yl)piperidine: This compound is unique due to the presence of both a fluoro group and a triazole ring.
4-Fluoropiperidine: Lacks the triazole ring, which may reduce its biological activity.
4-Methyl-1,2,4-triazole: Lacks the piperidine ring, which may affect its pharmacokinetic properties.
Uniqueness
The combination of the fluoro group and the triazole ring in 4-Fluoro-4-(4-methyl-1,2,4-triazol-3-yl)piperidine enhances its potential biological activities and stability, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C8H15Cl2FN4 |
|---|---|
Poids moléculaire |
257.13 g/mol |
Nom IUPAC |
4-fluoro-4-(4-methyl-1,2,4-triazol-3-yl)piperidine;dihydrochloride |
InChI |
InChI=1S/C8H13FN4.2ClH/c1-13-6-11-12-7(13)8(9)2-4-10-5-3-8;;/h6,10H,2-5H2,1H3;2*1H |
Clé InChI |
SGNIDCDDWMDHKM-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NN=C1C2(CCNCC2)F.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


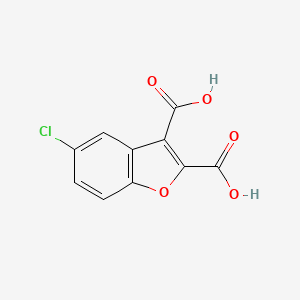

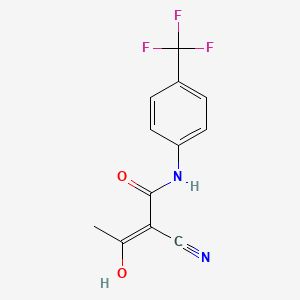
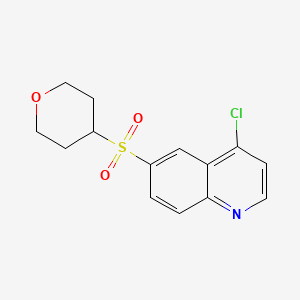
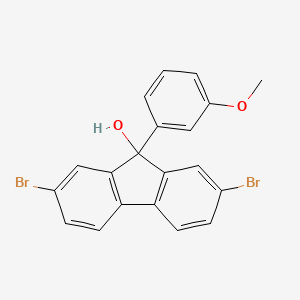
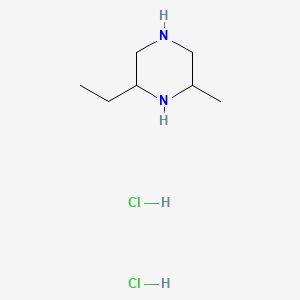
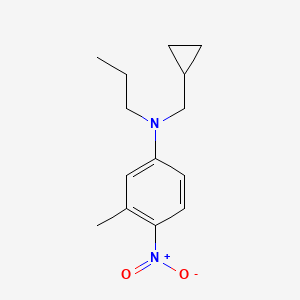
![3,4,5-Trihydroxy-6-[4-[1-(1-hydroxycyclohexyl)-2-(methylamino)ethyl]phenoxy]oxane-2-carboxylic acid;hydrochloride](/img/structure/B13888773.png)
